DNA-PK-IN-6 is a compound that acts as an inhibitor of DNA-dependent protein kinase, a crucial enzyme involved in the non-homologous end joining (NHEJ) pathway of DNA repair. This pathway is essential for repairing double-strand breaks in DNA, which can occur due to various factors including ionizing radiation and certain chemotherapeutic agents. The inhibition of DNA-dependent protein kinase can enhance the sensitivity of cancer cells to radiation therapy, making DNA-PK-IN-6 a potential therapeutic agent in oncology.
DNA-dependent protein kinase is classified under the phosphoinositide 3-kinase-related kinase family, which includes other well-known kinases such as ataxia telangiectasia mutated and ataxia telangiectasia and Rad3-related proteins. The structural and functional characteristics of DNA-dependent protein kinase make it a significant target for cancer treatment strategies that aim to exploit the vulnerabilities of tumor cells during DNA repair processes .
The synthesis of DNA-PK-IN-6 typically involves several organic chemistry techniques, including:
The molecular structure of DNA-PK-IN-6 includes several functional groups that contribute to its inhibitory activity against DNA-dependent protein kinase. The compound's specific molecular formula and weight are determined through techniques like nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry.
DNA-PK-IN-6 undergoes various chemical reactions during its synthesis, including:
These reactions are typically monitored using chromatographic methods to confirm product formation and yield .
The mechanism of action for DNA-PK-IN-6 involves competitive inhibition of the DNA-dependent protein kinase's active site. By binding to this site, the compound prevents the phosphorylation of key substrates involved in the NHEJ pathway:
Understanding the physical and chemical properties of DNA-PK-IN-6 is vital for its application in research:
Data regarding these properties can be obtained through laboratory analyses such as differential scanning calorimetry or solubility tests .
DNA-PK-IN-6 has several applications in scientific research and potential therapeutic settings:
DNA-PKcs is a serine/threonine kinase belonging to the phosphatidylinositol 3-kinase-related kinase (PIKK) family, with a molecular weight of ~469 kDa and 4,128 amino acids. Its structure comprises three major units:
Cryo-EM studies reveal DNA-PKcs exists in "open" (inactive) and "closed" (DNA-bound) conformations. Autophosphorylation at the ABCDE cluster triggers a conformational shift that dissociates DNA-PKcs from DNA ends, allowing repair enzymes like Artemis and Ligase IV to access double-strand breaks (DSBs) [4] [8]. This structural plasticity underpins DNA-PKcs' role in non-homologous end joining (NHEJ) and makes it druggable by ATP-competitive inhibitors like DNA-PK-IN-6.
Table 1: Key Structural Domains of DNA-PKcs and Their Functional Implications
Domain | Residue Range | Function | Inhibitor Targeting Relevance |
---|---|---|---|
N-HEAT Repeats | 1–891 | Ku80 binding, initial DNA sensing | Allosteric regulation of kinase activity |
M-HEAT/Circular Cradle | 892–2800 | ABCDE/PQR clusters; autophosphorylation sites for activation | Phosphorylation status affects inhibitor sensitivity |
Kinase Domain | 2801–4128 | ATP binding; catalytic activity (SQ/TQ motif phosphorylation) | Direct target of ATP-competitive inhibitors |
FAT Domain | Flanking kinase | Stabilizes kinase conformation; DNA-PKcs dimerization | Potential allosteric site |
FATC Domain | C-terminal | TIP60 interaction; acetylation-dependent activation | Modulator of kinase activity |
Beyond DNA repair, DNA-PKcs directly regulates gene expression and RNA processing:
These functions enable DNA-PKcs to amplify oncogenic signaling. For instance, in castration-resistant prostate cancer, DNA-PKcs interacts with LEF1 to drive Wnt/β-catenin transcription and metastasis [6].
Table 2: Non-Canonical DNA-PKcs Functions in Oncogenesis
Function | Molecular Mechanism | Oncogenic Impact |
---|---|---|
HIF-1α Activation | Phosphorylates Pol II CTD; recruits CDK9 to HREs | Promotes angiogenesis and metastasis in hypoxic tumors |
Wnt/LEF1 Regulation | Binds LEF1; enhances β-catenin-dependent transcription | Drives EMT in prostate cancer |
Splicing Control | Phosphorylates SRSF1/SRSF2 | Generates pro-survival isoforms (e.g., BCL-XL) |
miRNA Suppression | Downregulates miR-101 (which targets DNA-PKcs mRNA) | Creates positive feedback loop for DNA-PKcs expression |
Ribosomogenesis | Enhances Pol I activity at rDNA promoters | Supports increased protein synthesis in proliferating cells |
DNA-PKcs exhibits paradoxical roles in cancer:
Table 3: DNA-PKcs Dysregulation in Cancer Types and Therapeutic Implications
Cancer Type | DNA-PKcs Status | Consequence | Targeting Strategy |
---|---|---|---|
Prostate Cancer | Overexpressed (90%) | Drives CRPC via AR/LEF1 transcription; metastasis | DNA-PKcs inhibitors + anti-androgens |
Triple-Negative Breast | Reduced (57%) or Elevated | Genomic instability or therapy resistance | Synthetic lethality with PARP inhibitors |
Endometrial Carcinoma | Somatic mutations (10%) | Defective NHEJ; microsatellite instability | Immunotherapy + DNA-PKcs inhibition |
ATM-deficient Tumors | Compensatory upregulation | Addiction to NHEJ for DSB repair | Selective DNA-PKcs inhibition (e.g., AZD7648) |
CAS No.: 27668-52-6
CAS No.: 13983-27-2
CAS No.: 8006-58-4
CAS No.: 1976-85-8
CAS No.: 53938-08-2
CAS No.: 949092-65-3